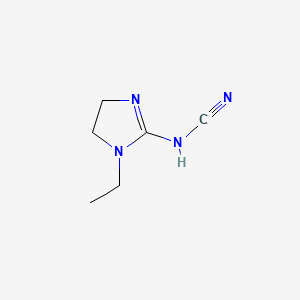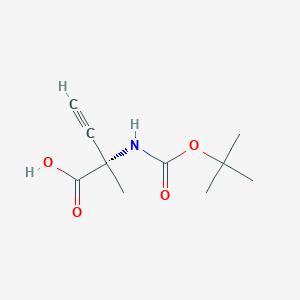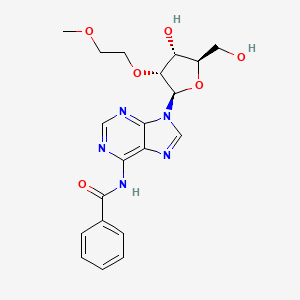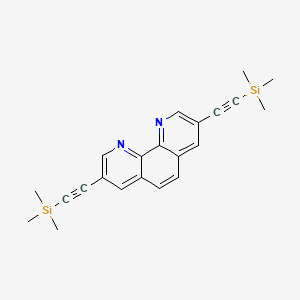![molecular formula C9H10N2OS B1602950 5-エチル-6-メチルチエノ[2,3-d]ピリミジン-4(3H)-オン CAS No. 439692-89-4](/img/structure/B1602950.png)
5-エチル-6-メチルチエノ[2,3-d]ピリミジン-4(3H)-オン
概要
説明
5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one makes it a valuable compound in medicinal chemistry and drug discovery.
科学的研究の応用
5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its antitubercular and anticancer properties.
Industry: Used in the development of new materials with specific electronic and optical properties.
作用機序
Target of Action
The primary target of 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is the phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a promising target for cancer therapy .
Mode of Action
5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one acts as a highly potent and selective inhibitor of PI3K . It binds to the PI3K enzyme, preventing it from performing its role in the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway . This inhibition disrupts the pathway, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The compound primarily affects the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular processes, including growth and survival. By inhibiting PI3K, the compound disrupts this pathway, potentially leading to reduced cell proliferation and increased cell death .
Pharmacokinetics
Similar compounds in its class have shown good developability profiles in cell-based proliferation and adme (absorption, distribution, metabolism, and excretion) assays .
Result of Action
The inhibition of the PI3K/AKT/mTOR pathway by 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one can lead to a decrease in cell proliferation and an increase in cell death . This makes it a potential candidate for the development of new antitumor agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of substituted thiophenes and pyrimidines as starting materials. The reaction conditions often include the use of catalysts such as palladium complexes and bases like potassium carbonate . Microwave-assisted synthesis has also been employed to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .
化学反応の分析
Types of Reactions
5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Catalysts: Palladium complexes, copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
類似化合物との比較
Similar Compounds
Similar compounds to 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one include:
Thieno[2,3-d]pyrimidin-4(3H)-one: A parent compound with similar structural features.
6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: Another derivative with potential biological activities.
Uniqueness
5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl and methyl groups may enhance its lipophilicity and membrane permeability, making it a promising candidate for drug development.
特性
IUPAC Name |
5-ethyl-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-3-6-5(2)13-9-7(6)8(12)10-4-11-9/h4H,3H2,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSQQVHSSWZWOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC2=C1C(=O)NC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629673 | |
| Record name | 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439692-89-4 | |
| Record name | 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbaldehyde](/img/structure/B1602881.png)
![2,3-Dimethylimidazo[1,2-a]pyridin-8-amine](/img/structure/B1602882.png)


![2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1602887.png)

